(+)-Ethyl (R)-3-hydroxy-3-phenylpropionate
Overview
Description
“(+)-Ethyl ®-3-hydroxy-3-phenylpropionate”, also known as ethyl mandelate, is an organic compound that belongs to the class of organic esters. It is a product used for proteomics research .
Synthesis Analysis
The synthesis of “(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” involves several steps. It is a chiral building block and can be synthesized through ester-amidation and reduction to an amine . Another method involves electrophilic α-amination to an α-hydrazino ester .Molecular Structure Analysis
The molecular formula of “(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” is C11H14O3 . Its molecular weight is 194.23 .Physical and Chemical Properties Analysis
“(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” has an optical activity of [α]20/D +51±2°, c = 1% in chloroform . Its refractive index is n20/D 1.510 .Scientific Research Applications
1. Chemoenzymatic Synthesis
The compound has been utilized in chemoenzymatic syntheses. For instance, it was obtained through the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate with the yeast Saccharomyces cerevisiae. This process highlights its role in producing enantiomers of various compounds, including 3-amino-3-phenyl-propionic acids (Varga et al., 2013).
2. Enzymatic Resolution
The compound has been a subject in studies focusing on enzymatic resolution. For instance, the hydrolytic resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropionate using esterase from Klebsiella oxytoca was investigated, indicating its importance in understanding enzyme-substrate interactions and enantioselectivity (Wang & Tsai, 2009).
3. Asymmetric Reduction with Plant Cells
Studies have also explored its synthesis through asymmetric reduction using plant cells, such as undifferentiated cells of white turnip. This method highlights its potential in green chemistry applications and the use of plant-based systems for organic synthesis (Ou et al., 2011).
4. Role in Synthesizing Aromatic Aldols
It has been used in the synthesis of aromatic aldols like tropic aldehyde and 3-hydroxy-3-phenylpropanal. This process involves reduction and cautious hydrolysis, underscoring its role in the production of important organic compounds (Dam, 2010).
5. Esterification Studies
The compound is also involved in esterification studies, as seen in research using lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae for the hydrolysis and synthesis of various esters, demonstrating its utility in enzymatic esterification processes (Romano et al., 2005).
6. Preparation of Chiral Compounds
Its role extends to the preparation of chiral compounds, as seen in the synthesis of ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate using a mono-alkaloid-type ligand in asymmetric dihydroxylation reactions (Wang et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
ethyl (3R)-3-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357480 | |
Record name | (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72656-47-4 | |
Record name | Ethyl 3-phenylhydracrylate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072656474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-PHENYLHYDRACRYLATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KRB2P77S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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